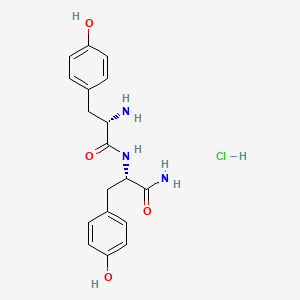

H-Tyr-Tyr-NH2 HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Tyr-Tyr-NH2 HCl is a useful research compound. Its molecular formula is C18H22ClN3O4 and its molecular weight is 379.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Research

Peptide Synthesis and Modification

H-Tyr-Tyr-NH2 HCl serves as a valuable model compound in peptide synthesis. Its structure allows for the exploration of various peptide modifications, particularly those involving tyrosine residues. Recent studies have highlighted its role in selective cleavage and functionalization of peptides, showcasing methods that target tyrosine for specific modifications without affecting other amino acids .

Table 1: Peptide Modification Techniques Using this compound

Drug Development

Targeted Drug Delivery

The unique properties of this compound make it an attractive candidate for targeted drug delivery systems. Its ability to form stable complexes with various drug molecules allows for the development of delivery systems that can enhance the bioavailability and efficacy of therapeutic agents. For instance, studies have demonstrated that tyrosine residues can participate in redox reactions, which can be harnessed to trigger the release of drugs in response to specific stimuli .

Case Study: Tyrosine-based Drug Delivery Systems

A study investigated the use of tyrosine-containing peptides as scaffolds for drug delivery. The research highlighted how these peptides could be engineered to respond to biological signals, allowing for controlled release mechanisms that improve therapeutic outcomes .

Materials Science

Peptide Films and Nanostructures

The assembly of peptide films incorporating this compound has shown promise in materials science, particularly in the development of bio-inspired catalytic scaffolds. These films exhibit unique redox-active properties due to the densely packed tyrosine units, which can enhance chemical reactions .

Table 2: Properties of Peptide Films Containing Tyrosine

化学反応の分析

Table 1: Representative Coupling Conditions for H-Tyr-Tyr-NH2·HCl

| Reagent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| HATU/DIPEA in DMF | 2–4 h | 85–90 | |

| HBTU/DIPEA in NMP | 4–6 h | 75–80 |

Phosphorylation and Post-Translational Modifications

Tyrosine residues in H-Tyr-Tyr-NH2·HCl can undergo phosphorylation using derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH. Key findings include:

-

Phosphate Protection :

Partially protected phosphates (e.g., PO(OBzl)OH) reduce coupling efficiency due to salt formation with piperidine during Fmoc deprotection . -

Deprotection Methods :

Acidic Cleavage

H-Tyr-Tyr-NH2·HCl undergoes hydrolysis under strong acidic conditions:

-

Trifluoroacetic Acid (TFA) : Cleavage of tert-butyl (tBu) protecting groups generates intermediates like H-Tyr-4-ADPV-NH2, which degrades further to H-Tyr-NH2 .

-

Degradation Pathway :

H Tyr Tyr NH2 HClTFAH Tyr 4 ADPV NH2H2OH Tyr NH2 Byproducts

Enzymatic Stability

-

Thermolysin-Catalyzed Hydrolysis :

The enzyme cleaves peptides at hydrophobic residues (e.g., Leu, Phe) but shows low activity toward Tyr-NH2 termini .

Redox and Metal Coordination Reactions

Tyrosine residues participate in redox processes:

-

Copper-Mediated Oxidation :

In lytic polysaccharide monooxygenases (LPMOs), tyrosine forms a [TyrO–Cu–OH]+ intermediate, enabling substrate oxidation . -

Mechanistic Insight :

Deprotonation of tyrosine (pKa ~10) facilitates coordination to Cu(II), forming reactive species capable of abstracting hydrogen atoms .

Stability and Storage

特性

CAS番号 |

98758-81-7 |

|---|---|

分子式 |

C18H22ClN3O4 |

分子量 |

379.8 g/mol |

IUPAC名 |

(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C18H21N3O4.ClH/c19-15(9-11-1-5-13(22)6-2-11)18(25)21-16(17(20)24)10-12-3-7-14(23)8-4-12;/h1-8,15-16,22-23H,9-10,19H2,(H2,20,24)(H,21,25);1H/t15-,16-;/m0./s1 |

InChIキー |

PYUFRIUZRAOFSI-MOGJOVFKSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |

配列 |

YY |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。